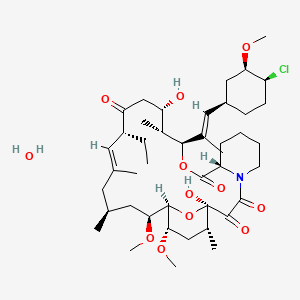

Pimecrolimus hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1000802-56-1 |

|---|---|

Molecular Formula |

C43H70ClNO12 |

Molecular Weight |

828.5 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate |

InChI |

InChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1 |

InChI Key |

NZIZEODSJUZSHZ-MNZFELGNSA-N |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C.O |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Pimecrolimus Hydrate from Ascomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimecrolimus, an ascomycin macrolactam derivative, is a potent and selective inhibitor of calcineurin, widely used in the topical treatment of atopic dermatitis. Its synthesis from the parent compound ascomycin, produced by fermentation of Streptomyces hygroscopicus, involves targeted chemical modifications. This technical guide provides an in-depth overview of the synthetic pathways for converting ascomycin to pimecrolimus hydrate, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Additionally, it elucidates the underlying mechanism of action through detailed signaling pathway diagrams.

Introduction

Pimecrolimus (32-epi-chloro-32-dehydroxyascomycin) is a crucial therapeutic agent for inflammatory skin conditions.[1] Unlike corticosteroids, it does not cause skin atrophy, making it suitable for sensitive areas and long-term intermittent use.[2] The synthesis of pimecrolimus from ascomycin is a critical process in its pharmaceutical production. The primary challenge in this synthesis is the selective modification of the C-32 hydroxyl group while preserving the C-24 hydroxyl group. Various strategies have been developed to achieve this, ranging from multi-step protection-deprotection sequences to more direct one-step chlorination reactions. This guide will explore these methods in detail.

Synthetic Strategies and Methodologies

The conversion of ascomycin to pimecrolimus primarily involves the substitution of the hydroxyl group at the C-32 position with a chlorine atom, with an inversion of stereochemistry. The main approaches can be categorized as multi-step synthesis involving protecting groups and more direct one-step chlorination methods.

Multi-Step Synthesis via Protection/Deprotection

Early synthetic routes involved the protection of the more reactive C-24 hydroxyl group, followed by activation and substitution at C-32, and subsequent deprotection. A common strategy is as follows:

-

Protection of C-24 and C-32 hydroxyls: Both hydroxyl groups are protected, often as silyl ethers (e.g., with t-butyldimethylsilyl chloride).

-

Selective deprotection of C-32: The less sterically hindered C-32 protecting group is selectively removed.

-

Activation and chlorination of C-32: The free hydroxyl group at C-32 is activated (e.g., by conversion to a sulfonate ester like a tosylate or triflate) and then displaced by a chloride ion source.[3]

-

Deprotection of C-24: The protecting group at C-24 is removed to yield pimecrolimus.

While effective, this multi-step approach can be lengthy and may result in lower overall yields due to the multiple reaction and purification steps.[3]

Chemo-enzymatic Synthesis

A more refined multi-step approach utilizes enzymes for selective acylation and deacylation, offering higher selectivity and milder reaction conditions. An example of this process is:

-

Acetylation: Ascomycin is acetylated at both the C-24 and C-33 positions.[4]

-

Enzymatic Deacetylation: A lipase, such as from Candida antarctica (CAL B), is used to selectively remove the acetyl group at the C-33 position.[4]

-

Chlorination: The exposed C-33 hydroxyl group is then chlorinated.[4]

-

Deacetylation: The remaining acetyl group at C-24 is removed to yield pimecrolimus.[4]

Direct Chlorination Methods

More recent and industrially favorable methods involve the direct chlorination of ascomycin without the need for protecting groups. These one-step processes are more efficient and cost-effective.

One patented method involves dissolving ascomycin in an organic solvent, adding a base, and then a conversion reagent to form an activated ascomycin derivative at the C-32 position. This intermediate is then reacted with a chloride ion source to produce pimecrolimus.[3][5]

Another approach utilizes a chlorinating agent like dichlorotriphenylphosphorane, which can be generated in situ from triphenylphosphine and a chlorine source such as N-chlorosuccinimide (NCS).[6]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods described in patents and literature.

| Method | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |

| Direct Conversion | Ascomycin | Base, Conversion Reagent, Chloride Ion Source | Toluene, Acetonitrile | Not explicitly stated, but implied to be higher than multi-step | >95% | [3] |

| Direct Conversion | Ascomycin | Trifluoromethanesulfonic anhydride, 2,6-lutidine, Lithium chloride, Benzyltriethylammonium chloride | Dichloromethane | ~51% (after purification) | 95.75% | [7] |

| Chemo-enzymatic | Ascomycin | Acetic anhydride, CAL B, Supported triphenylphosphine, HCl | Pyridine, Methanol | ~13% (overall) | Not specified | [4] |

| Direct Chlorination | Crude Ascomycin | Triphenylphosphine, N-chlorosuccinimide (NCS) | Not specified | 86% of theory (crude) | >98% (after HPLC purification) | [6] |

Experimental Protocols

Protocol 1: Direct Conversion of Ascomycin to Pimecrolimus

This protocol is adapted from a patented method for the direct synthesis of pimecrolimus.[3]

-

Dissolution: Dissolve 31.4 g of ascomycin (92.7% purity) in 200 ml of toluene.

-

Solvent Exchange: Concentrate the solution at 40°C to dryness (syrup). Add anhydrous toluene to make a 230 g solution, followed by the addition of 275 ml of anhydrous acetonitrile.

-

Cooling: Cool the solution to a jacket temperature of -15°C under a slow stream of dry nitrogen.

-

Activation: Add a conversion reagent (e.g., a sulfonylating agent) in the presence of a base to form the activated ascomycin derivative at C-32.

-

Chlorination: Introduce a chloride ion source to the reaction mixture. The reaction time can vary from 1 hour to 1 day at room temperature, depending on the specific reagents and conditions.

-

Work-up: Add water and a water-immiscible organic solvent to form a two-phase system. Separate the organic phase and wash it sequentially with aqueous KHSO₄ solution, NaHCO₃ solution, and brine.

-

Isolation of Crude Product: Concentrate the organic phase to dryness to obtain crude amorphous pimecrolimus.

-

Purification: Purify the crude product by column chromatography on silica gel using an eluent such as an n-hexane-acetone-acetonitrile mixture (e.g., 20:2:1).

-

Final Product: Combine the pure fractions and concentrate to obtain amorphous pimecrolimus.

Protocol 2: Chemo-enzymatic Synthesis of Pimecrolimus

This protocol is based on a multi-step chemo-enzymatic approach.[4]

-

Diacetylation of Ascomycin: To a solution of ascomycin (200 mg) in pyridine (2.5 ml) at 0°C, add DMAP (0.136 g) and acetic anhydride (0.114 g). Stir for a specified duration to obtain 24,33-diacetyl ascomycin.

-

Enzymatic Monodeacetylation: Perform enzymatic alcoholysis of the diacetylated ascomycin using lipase from Candida antarctica (CAL B) to selectively remove the acetyl group at position 33, yielding 24-acetyl ascomycin.

-

Chlorination of 24-acetyl Ascomycin: To a solution of 24-acetyl ascomycin (400 mg) in carbon tetrachloride (5 ml), add supported triphenylphosphine (0.335 g). Reflux the mixture for 3 hours. After cooling, filter the suspension and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain 24-acetyl-33-epi-chloro ascomycin.

-

Final Deprotection: Stir a solution of 24-acetyl-33-epi-chloro ascomycin (200 mg) in methanol (2 ml) and 3N HCl (1 ml) at room temperature for 40 hours. Neutralize the reaction with an aqueous bicarbonate solution and evaporate the methanol. Extract the mixture with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield pimecrolimus.

Mechanism of Action: Signaling Pathways

Both ascomycin and its derivative pimecrolimus exert their immunosuppressive effects by inhibiting calcineurin, a key enzyme in T-cell activation.[8][9][10]

Ascomycin/Pimecrolimus Signaling Pathway

Ascomycin and pimecrolimus bind to the intracellular protein macrophilin-12 (also known as FKBP-12).[10][11][12] This drug-protein complex then binds to and inhibits the calcium-dependent phosphatase, calcineurin.[8][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[8][9] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ).[2][9][12] This blockade of cytokine production ultimately dampens the inflammatory response in the skin.[8][12] Pimecrolimus also inhibits the release of inflammatory mediators from mast cells.[8]

References

- 1. Bioprocess and genetic engineering aspects of ascomycin production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2006060614A1 - Methods for preparing pimecrolimus - Google Patents [patents.google.com]

- 6. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ascomycin and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]

A Technical Guide to the Physicochemical Properties of Crystalline Pimecrolimus

Introduction: Pimecrolimus is an ascomycin macrolactam derivative and a potent, selective inhibitor of calcineurin.[1][2] It is primarily used as a topical treatment for inflammatory skin conditions such as atopic dermatitis.[3][4] The efficacy, stability, and bioavailability of the final drug product are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For a crystalline solid like pimecrolimus, a thorough understanding of its solid-state characteristics is paramount for formulation development, quality control, and regulatory compliance. This guide provides an in-depth overview of the core physicochemical properties of crystalline pimecrolimus, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Core Physicochemical Properties

Pimecrolimus is a white to off-white, fine crystalline powder.[5] Its fundamental properties are crucial for identification and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C43H68ClNO11 | [6][7] |

| Molecular Weight | 810.45 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [5][9] |

| Melting Point | 142-144°C | [1] |

| CAS Number | 137071-32-0 | [3][7] |

Solubility Profile

Pimecrolimus is a lipophilic molecule, which is reflected in its solubility profile.[10] It is practically insoluble in water but shows good solubility in various organic solvents.[5][11] This property is a key consideration for developing topical formulations and for selecting appropriate solvent systems for analytical methods.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / 0.00152 mg/mL | [5][12] |

| Ethanol | 20 mg/mL, 25 mg/mL | [1][9][13] |

| Dimethyl Sulfoxide (DMSO) | 10-25 mg/mL | [1][9][13] |

| Dimethylformamide (DMF) | 20 mg/mL | [1][13] |

| Methanol | Soluble | [5][9] |

| Chloroform | Soluble | [9] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [13] |

For aqueous buffers, it is recommended to first dissolve pimecrolimus in ethanol before dilution to achieve maximum solubility.[13]

Solid-State Characterization and Polymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism.[14][15] Different polymorphs of an API can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the shelf-life of the product.[14][16]

Pimecrolimus is known to exist in multiple solid forms, including at least two crystalline polymorphs, Form A (a hydrate) and Form B (anhydrous), as well as an amorphous state.[3][14] The anhydrous Form B is well-characterized. Its crystal structure is dominated by van der Waals interactions.[3][4]

Table 3: Crystallographic Data for Pimecrolimus Form B

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P21 (#4) | [3][4] |

| a | 15.28864(7) Å | [3][4] |

| b | 13.31111(4) Å | [3][4] |

| c | 10.95529(5) Å | [3][4] |

| β | 96.1542(3)° | [3][4] |

| Volume (V) | 2216.649(9) ų | [3][4] |

| Z (molecules/unit cell) | 2 |[3][4] |

Mechanism of Action: Calcineurin Inhibition Pathway

Pimecrolimus exerts its anti-inflammatory effects by selectively targeting T-cells and mast cells.[2][10] The core of its mechanism is the inhibition of calcineurin, a crucial enzyme in the T-cell activation cascade.[2][17]

-

Binding: Pimecrolimus enters the T-cell and binds with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[18]

-

Inhibition: The resulting pimecrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[2][12][19]

-

Blocking Transcription: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT).[2][19]

-

Suppressing Cytokines: Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes for early inflammatory cytokines.[2][18] This blocks the synthesis of Th1-type (Interleukin-2, interferon-gamma) and Th2-type (Interleukin-4, Interleukin-10) cytokines.[12][18][19]

Additionally, pimecrolimus prevents the release of inflammatory mediators, such as histamine, from mast cells.[18][19]

Experimental Protocols

Characterizing the solid-state properties of pimecrolimus requires specific analytical techniques. The following sections outline the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are primary techniques used to identify and characterize polymorphism.[20][21][22]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, identify polymorphic transitions, and assess the thermal stability of different crystalline forms.[20][22]

-

Objective: To determine the melting point and identify thermal events indicative of polymorphism.

-

Instrumentation: A calibrated DSC instrument (e.g., Power Compensation or Heat Flux DSC).[21][23]

-

Sample Preparation: Accurately weigh 1-3 mg of the pimecrolimus crystalline solid into a standard aluminum pan and crimp securely.[23]

-

Method:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 3-10°C/min) under an inert nitrogen purge (e.g., 50 mL/min).[23][24]

-

Record the heat flow until the sample has completely melted and a stable baseline is observed (e.g., up to 170°C).[23]

-

Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization), which may indicate the transition from a metastable to a more stable polymorph.[20][22]

-

X-Ray Powder Diffraction (XRPD): XRPD is a non-destructive technique that provides a unique fingerprint for each crystalline solid based on its crystal lattice structure.

-

Objective: To identify the crystalline form of pimecrolimus and distinguish between different polymorphs.

-

Instrumentation: A modern powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).

-

Sample Preparation: Gently pack the pimecrolimus powder into a sample holder, ensuring a flat, smooth surface.

-

Method:

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°).

-

Set appropriate scan parameters (step size, time per step) to obtain a high-quality diffraction pattern.

-

Process the raw data to obtain a diffractogram of intensity versus 2θ.

-

Compare the resulting peak positions (in °2θ) and their relative intensities to reference patterns for known pimecrolimus polymorphs (e.g., Form B).

-

A validated, stability-indicating HPLC method is essential for quantifying pimecrolimus in solubility studies, formulation assays, and for purity analysis.[25][26]

-

Objective: To accurately quantify the concentration of pimecrolimus.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Chromatographic Conditions:

-

Column: Inertsil ODS C-18 (150 x 4.6 mm, 5 µm) or Phenomenex Luna C18 (150 x 4.6 mm, 3 µm).[26][27]

-

Mobile Phase: A mixture of phosphate buffer (pH 4.0) and Acetonitrile (55:45 v/v).[25][27]

-

Flow Rate: 1.0 - 1.5 mL/min.[27]

-

Detection Wavelength: 210 nm or 258 nm.[27]

-

Column Temperature: Ambient or controlled (e.g., 60°C).[26]

-

Injection Volume: 10-20 µL.

-

-

Method:

-

Prepare standard solutions of pimecrolimus of known concentrations in a suitable diluent (e.g., acetonitrile/water mixture).

-

Prepare the sample solution (e.g., filtrate from a solubility experiment) and dilute as necessary to fall within the calibration range.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution(s).

-

Calculate the concentration of pimecrolimus in the sample by comparing its peak area to the calibration curve. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[27]

-

References

- 1. Pimecrolimus - CAS-Number 137071-32-0 - Order from Chemodex [chemodex.com]

- 2. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. Crystal structure of pimecrolimus Form B, C43H68ClNO11 | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pimecrolimus | C43H68ClNO11 | CID 6509979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 137071-32-0 CAS MSDS (Pimecrolimus) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Pimecrolimus - LKT Labs [lktlabs.com]

- 10. karger.com [karger.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. WO2006060615A1 - Non-hygroscopic and powdery amorphous pimecrolimus - Google Patents [patents.google.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pimecrolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. droracle.ai [droracle.ai]

- 19. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tainstruments.com [tainstruments.com]

- 21. thermalsupport.com [thermalsupport.com]

- 22. shimadzu.com [shimadzu.com]

- 23. perkinelmer.com.ar [perkinelmer.com.ar]

- 24. tainstruments.com [tainstruments.com]

- 25. [PDF] A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF PIMECROLIMUS IN BULK AND TOPICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]

- 26. pnrjournal.com [pnrjournal.com]

- 27. ijapbjournal.com [ijapbjournal.com]

Pimecrolimus Hydrate: A Technical Guide to Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pimecrolimus hydrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The information presented herein is intended to support research and development activities by providing essential data on solubility, standardized experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Executive Summary

Pimecrolimus is an ascomycin macrolactam derivative and a potent calcineurin inhibitor, functioning as a non-steroidal immunomodulating and anti-inflammatory agent.[1][2] It is primarily used in the topical treatment of inflammatory skin conditions such as atopic dermatitis.[3] Understanding its solubility in organic solvents is critical for the preparation of stock solutions, formulation development, and in vitro assay design. This document collates quantitative solubility data, outlines a standard protocol for solubility assessment, and illustrates the key signaling pathway affected by pimecrolimus.

Solubility Data

This compound is a white to off-white crystalline powder that is practically insoluble in water but soluble in methanol and ethanol.[4][5][6] Its solubility in DMSO and ethanol is considerable, allowing for the preparation of concentrated stock solutions. The reported solubility values from various suppliers and literature are summarized below. It is important to note that solubility can be affected by factors such as temperature, the specific crystalline form of the this compound, and the purity of both the solute and the solvent.

Table 1: Quantitative Solubility of this compound in DMSO and Ethanol

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM)* | Source(s) |

| DMSO | 162 | 199.88 | [7] |

| 100 | 123.38 | [7] | |

| ≥32.05 | ≥39.54 | [8] | |

| 25 | 30.84 | [9] | |

| 20 | 24.67 | [10] | |

| 10 (clear solution) | 12.34 | ||

| Ethanol | 100 | 123.38 | [7] |

| 25 | 30.84 | [9] | |

| 20 | 24.67 | [10] |

*Molar concentration calculated based on a molecular weight of 810.45 g/mol for pimecrolimus.[9]

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound. This method is based on the widely used shake-flask method.

3.1 Materials and Equipment

-

This compound (crystalline powder)

-

Anhydrous DMSO (≥99.9%)

-

Absolute Ethanol (≥99.5%)

-

Scintillation vials or sealed glass vials

-

Orbital shaker or rocker with temperature control

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware

3.2 Methodology

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a precise volume (e.g., 5 mL) of the selected solvent (DMSO or ethanol). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Securely seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture at a consistent speed (e.g., 500 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[11][12]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[11]

-

Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Perform a serial dilution of the supernatant with the appropriate mobile phase to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of pimecrolimus.[2] A standard calibration curve, prepared from known concentrations of pimecrolimus, should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mechanism of Action: Calcineurin Inhibition Pathway

Pimecrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a calcium-dependent phosphatase crucial for T-cell activation.[3][13] This action ultimately prevents the transcription of genes encoding pro-inflammatory cytokines. The key steps in this signaling pathway are illustrated below.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. DailyMed - PIMECROLIMUS cream [dailymed.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Pimecrolimus - LKT Labs [lktlabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Molecular structure of 33-epi-chloro-33-desoxyascomycin

An In-Depth Technical Guide to the Molecular Structure of 33-epi-chloro-33-desoxyascomycin (Pimecrolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 33-epi-chloro-33-desoxyascomycin, widely known as pimecrolimus. Pimecrolimus is a macrolactam immunosuppressant derived from the natural product ascomycin, produced by certain strains of Streptomyces. It is a potent and selective inhibitor of inflammatory cytokine production and is primarily used in the topical treatment of atopic dermatitis. This document details its chemical structure, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it elucidates the mechanism of action, focusing on the calcineurin signaling pathway, and provides an overview of key experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Properties

Pimecrolimus is a derivative of ascomycin where the hydroxyl group at the 33rd position is substituted by a chlorine atom with an inverted stereochemistry (epi). This structural modification is crucial for its specific biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Pimecrolimus

| Property | Value |

| Systematic Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(1E)-2-{(1R,3R,4S)-4-chloro-3-methoxycyclohexyl}-1-methylvinyl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone |

| Synonyms | 33-epi-chloro-33-desoxyascomycin, Elidel, SDZ ASM 981 |

| Molecular Formula | C43H68ClNO11 |

| Molecular Weight | 810.45 g/mol |

| CAS Number | 137071-32-0 |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water, soluble in methanol and ethanol |

Spectroscopic Data

While a complete, publicly available, and fully assigned NMR and mass spectrum analysis in a single peer-reviewed publication is challenging to locate, the following represents a summary of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of pimecrolimus. While specific, fully assigned public data is scarce, key expected signals would include:

-

1H NMR: A complex spectrum with numerous overlapping signals in the aliphatic region corresponding to the macrolide ring protons. Diagnostic signals would include those for the vinyl protons, methoxy groups, and the proton at the chlorinated C-33 position, which would show a characteristic chemical shift and coupling pattern.

-

13C NMR: Resonances corresponding to the carbonyl groups of the lactam, ester, and ketone functionalities, as well as signals for the olefinic carbons and the carbon bearing the chlorine atom (C-33).

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of pimecrolimus.

-

Molecular Ion: The protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or lithium [M+Li]+ are typically observed. For instance, the [M+Li]+ ion is detected at m/z 816.[1]

-

Fragmentation Pattern: A predominant fragmentation involves the cleavage of the macrocyclic ring. A significant fragment, designated as fragment A, results from the cleavage at the C24-C25 bond and the O-C26 bond.[1] Analysis of the fragmentation pattern of metabolites allows for the localization of metabolic modifications within or outside of this key fragment.[1]

Synthesis

Pimecrolimus is synthesized from ascomycin, a fermentation product of Streptomyces hygroscopicus var. ascomyceticus. The synthesis involves the selective chlorination of the C-33 hydroxyl group with inversion of stereochemistry.[2] Several synthetic routes have been described in patents.[3][4][5][6]

General Synthetic Workflow

The synthesis of pimecrolimus from ascomycin can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of pimecrolimus from ascomycin.

Mechanism of Action

Pimecrolimus exerts its immunosuppressive and anti-inflammatory effects by inhibiting calcineurin, a calcium-dependent phosphatase.[2] This inhibition is highly specific and occurs through a multi-step process within target cells, primarily T-lymphocytes and mast cells.[7]

Calcineurin Inhibition Signaling Pathway

The mechanism of action of pimecrolimus involves the following key steps:

-

Binding to Immunophilin: Pimecrolimus enters the cytoplasm of a T-cell and binds to the immunophilin macrophilin-12 (also known as FKBP-12).[2]

-

Formation of an Inhibitory Complex: The pimecrolimus-macrophilin-12 complex is formed.

-

Inhibition of Calcineurin: This complex binds to and inhibits the enzymatic activity of calcineurin.

-

Suppression of NF-AT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, pimecrolimus prevents the dephosphorylation of NF-AT.

-

Blockade of Cytokine Gene Transcription: Dephosphorylated NF-AT normally translocates to the nucleus and activates the transcription of genes encoding various inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) (Th1-type), and Interleukin-4 (IL-4), Interleukin-10 (IL-10) (Th2-type). The inhibition of NF-AT dephosphorylation blocks this translocation and subsequent gene transcription.[2]

-

Inhibition of Mast Cell Degranulation: Pimecrolimus also prevents the release of inflammatory mediators, such as histamine, from mast cells following stimulation by antigen/IgE.[2][8]

Caption: Signaling pathway of pimecrolimus in T-cells.

Experimental Protocols

Synthesis of Pimecrolimus from Ascomycin

This protocol is a generalized procedure based on methods described in the patent literature.[3][4][5][6]

Materials:

-

Ascomycin

-

Organic solvent (e.g., toluene, acetonitrile)

-

Base (e.g., 2,6-lutidine, pyridine)

-

Conversion reagent (e.g., trifluoromethanesulfonic anhydride)

-

Chloride ion source (e.g., tetrabutylammonium chloride)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., n-hexane/acetone)

Procedure:

-

Dissolution: Dissolve ascomycin in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen).

-

Activation: Cool the solution to a low temperature (e.g., -15°C to -20°C) and add the base, followed by the dropwise addition of the conversion reagent. Monitor the reaction by thin-layer chromatography (TLC) until the ascomycin is consumed.

-

Chlorination: Add the chloride ion source to the reaction mixture and allow it to warm to room temperature. Stir for a sufficient time to ensure complete conversion to pimecrolimus.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pimecrolimus.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Combine the fractions containing pure pimecrolimus and evaporate the solvent to yield the final product as a white to off-white foam or powder.

T-Cell Activation Assay

This protocol provides a general framework for assessing the inhibitory effect of pimecrolimus on T-cell activation.[9][10]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)

-

Pimecrolimus stock solution (dissolved in a suitable solvent like DMSO)

-

Proliferation assay reagent (e.g., 3H-thymidine or a fluorescent dye like CFSE)

-

ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)

Procedure:

-

Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

-

Cell Culture: Plate the cells in a 96-well plate at an appropriate density.

-

Treatment: Add varying concentrations of pimecrolimus to the wells. Include a vehicle control (solvent only).

-

Stimulation: Add the T-cell activators to the wells to induce T-cell activation.

-

Incubation: Incubate the plate for a suitable period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Assessment of Proliferation:

-

For 3H-thymidine incorporation, pulse the cells with 3H-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

For CFSE, label the cells with the dye before stimulation and analyze the dye dilution by flow cytometry after incubation.

-

-

Assessment of Cytokine Production: Collect the cell culture supernatants and measure the concentration of inflammatory cytokines using specific ELISA kits.

Mast Cell Degranulation Assay

This protocol outlines a general method to evaluate the effect of pimecrolimus on mast cell degranulation.[7][11]

Materials:

-

Mast cell line (e.g., LAD-2) or primary mast cells

-

Cell culture medium

-

Pimecrolimus stock solution

-

Mast cell degranulation inducer (e.g., antigen/IgE, compound 48/80)

-

Assay buffer

-

β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., sodium carbonate)

Procedure:

-

Cell Culture: Culture the mast cells under appropriate conditions.

-

Treatment: Pre-incubate the cells with various concentrations of pimecrolimus or a vehicle control for a defined period.

-

Stimulation: Add the degranulation inducer to the cell suspension to trigger the release of granular contents.

-

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Termination: Stop the reaction by placing the plate on ice or adding a stop solution.

-

Measurement of β-hexosaminidase Release:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the β-hexosaminidase substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of degranulation relative to a positive control (cells stimulated without inhibitor) and a negative control (unstimulated cells).

Conclusion

33-epi-chloro-33-desoxyascomycin (pimecrolimus) is a well-characterized macrolactam immunosuppressant with a defined molecular structure and a specific mechanism of action. Its synthesis from ascomycin is a key process in its production. The biological activity of pimecrolimus, primarily the inhibition of T-cell and mast cell activation through the calcineurin pathway, underpins its therapeutic efficacy in inflammatory skin diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and biological evaluation of this important pharmaceutical compound. Further research into its molecular interactions and the development of more efficient synthetic routes will continue to be of interest to the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]

- 4. WO2006060614A1 - Methods for preparing pimecrolimus - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]

- 7. Mast cells as targets of pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical pimecrolimus and tacrolimus transiently induce neuropeptide release and mast cell degranulation in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pimecrolimus leads to an apoptosis-induced depletion of T cells but not Langerhans cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Pimecrolimus with Macrophilin-12 (FKBP12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the immunomodulating macrolactam, pimecrolimus, and its cytosolic receptor, macrophilin-12 (also known as FKBP12). A thorough understanding of this interaction is fundamental to appreciating the mechanism of action of pimecrolimus in the treatment of inflammatory skin diseases.

Executive Summary

Pimecrolimus exerts its therapeutic effect by forming a high-affinity complex with FKBP12. This pimecrolimus-FKBP12 complex subsequently binds to and inhibits the calcium-dependent phosphatase, calcineurin.[1][2] The inhibition of calcineurin is a critical step, as it blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus. Consequently, the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), IL-4, and IL-10, is suppressed, leading to a reduction in T-cell activation and cutaneous inflammation.[1] The high lipophilicity and affinity for skin tissue make pimecrolimus particularly effective for topical application.[3]

Quantitative Binding Affinity Data

The binding affinity of pimecrolimus to FKBP12 has been characterized, although the low water solubility of pimecrolimus presents challenges for precise experimental determination.[3] The available quantitative data is summarized in the table below. For comparative purposes, data for the structurally related macrolide, tacrolimus (FK506), which also binds to FKBP12, is included.

| Compound | Target Protein | Binding Parameter | Value | Method | Reference |

| Pimecrolimus | FKBP12 | Inhibition Constant (Ki) | ~100 nM | Estimated | [3] |

| Pimecrolimus | FKBP12 | Dissociation Constant (Kd) | Determined | qNMR-aided NMR Titration | [4] |

| Tacrolimus (FK506) | FKBP12 | Dissociation Constant (Kd) | 0.4 nM | Not Specified | Not Specified |

| Tacrolimus (FK506) | FKBP12 | Inhibition Constant (Ki) | 1.7 nM | Peptidyl-prolyl cis-trans isomerization assay | Not Specified |

Note: The precise Kd value for pimecrolimus from the qNMR-aided NMR titration study by Hirakawa et al. (2021) is noted as being significantly different when precipitation is accounted for, highlighting the methodological challenges. The study emphasizes the importance of their novel approach for accurately quantifying interactions with low water-solubility drugs.[4]

Experimental Protocols for Binding Affinity Determination

The following sections detail the methodologies for two primary biophysical techniques used to characterize the binding affinity of small molecules like pimecrolimus to their protein targets.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures real-time biomolecular interactions.[5][6][7]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) for the pimecrolimus-FKBP12 interaction.

Materials:

-

Recombinant human FKBP12 (ligand)

-

Pimecrolimus (analyte)

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

-

Sensor Chip Preparation:

-

The CM5 sensor chip is docked in the SPR instrument.

-

The dextran matrix is activated by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Ligand Immobilization:

-

Recombinant FKBP12 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

-

The FKBP12 solution is injected over the activated sensor surface until the desired immobilization level (e.g., 2000-3000 Response Units) is achieved.

-

Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without FKBP12 immobilization to allow for reference subtraction.

-

-

Analyte Binding Analysis:

-

A stock solution of pimecrolimus is prepared in DMSO and then serially diluted in running buffer to create a concentration series (e.g., 0.1 nM to 1 µM). The final DMSO concentration should be kept constant across all samples and matched in the running buffer to minimize bulk refractive index effects.

-

Each concentration of pimecrolimus is injected over both the FKBP12-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

The association phase is monitored for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the sensor surface (e.g., 300 seconds).

-

-

Surface Regeneration:

-

Between each analyte injection, the sensor surface is regenerated by injecting a pulse of regeneration solution to remove any bound pimecrolimus.

-

-

Data Analysis:

-

The response data from the reference cell is subtracted from the active cell data to obtain sensorgrams showing the specific binding interaction.

-

The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the pimecrolimus-FKBP12 interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant human FKBP12

-

Pimecrolimus

-

Matched buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with a small percentage of DMSO)

-

Degassing station

Methodology:

-

Sample Preparation:

-

Recombinant FKBP12 is extensively dialyzed against the chosen ITC buffer. The final dialysis buffer is used for preparing the pimecrolimus solution to ensure a perfect match.

-

The concentrations of both FKBP12 and pimecrolimus are determined accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, qNMR for the small molecule).

-

Both solutions are thoroughly degassed immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is loaded with the FKBP12 solution (e.g., at 10-20 µM).

-

The injection syringe is loaded with the pimecrolimus solution (e.g., at 100-200 µM).

-

-

Titration Experiment:

-

A series of small, precisely controlled injections (e.g., 2 µL each) of the pimecrolimus solution are made into the sample cell containing FKBP12.

-

The heat change associated with each injection is measured relative to a reference cell containing buffer.

-

Injections are continued until the binding sites on FKBP12 are saturated and the heat of reaction diminishes to the heat of dilution.

-

-

Control Experiment:

-

A control titration is performed by injecting pimecrolimus into the buffer alone to measure the heat of dilution, which is then subtracted from the main experimental data.

-

-

Data Analysis:

-

The integrated heat data for each injection is plotted against the molar ratio of pimecrolimus to FKBP12.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites model) using the analysis software to determine the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Visualization of Pathways and Workflows

Pimecrolimus-FKBP12 Binding and Complex Formation

Caption: Pimecrolimus binds to its cytosolic receptor FKBP12 to form a stable complex.

Experimental Workflow for SPR Analysis

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Pimecrolimus Mechanism of Action: Signaling Pathway

Caption: Pimecrolimus inhibits calcineurin, blocking NFAT dephosphorylation and cytokine gene transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 7. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

The Pharmacological Profile of Pimecrolimus: A Technical Guide

Introduction: Pimecrolimus is an immunomodulating agent derived from the macrolactam ascomycin, specifically developed as a topical treatment for inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] As a non-steroidal calcineurin inhibitor, it offers a targeted therapeutic approach to managing the cutaneous inflammation and pruritus characteristic of AD, without the risk of skin atrophy associated with topical corticosteroids.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of pimecrolimus, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Pimecrolimus exerts its immunomodulatory effects by selectively inhibiting calcineurin, a crucial enzyme in the T-cell activation cascade.[2][4] The primary mechanism involves the following steps:

-

Binding to Immunophilin: Upon penetrating skin cells, pimecrolimus binds with high affinity to the cytosolic receptor macrophilin-12, also known as FK506-binding protein-12 (FKBP-12).[5][6]

-

Inhibition of Calcineurin: The resulting pimecrolimus-FKBP-12 complex acquires the ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][7]

-

Blockade of NFAT Signaling: Calcineurin's primary function in T-cells is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, pimecrolimus prevents NFAT dephosphorylation, thereby blocking its translocation from the cytoplasm into the nucleus.[2][8]

-

Suppression of Cytokine Gene Transcription: With NFAT unable to reach the nucleus, it cannot initiate the transcription of genes encoding for various pro-inflammatory cytokines.[8] Pimecrolimus effectively halts the production and release of both Th1-type cytokines (e.g., Interleukin-2 [IL-2], Interferon-gamma [IFN-γ]) and Th2-type cytokines (e.g., IL-4, IL-10) at nanomolar concentrations.[5][9]

-

Mast Cell Inhibition: In addition to its effects on T-cells, pimecrolimus also prevents the release of inflammatory cytokines and preformed mediators from mast cells following stimulation by antigen/IgE.[3][5]

This targeted action interrupts the inflammatory cascade at a critical point, leading to a reduction in the infiltration of inflammatory cells and alleviating the signs and symptoms of atopic dermatitis, such as erythema, swelling, and pruritus.[2][10]

Pharmacological Data

In Vitro Pharmacology

Table 1: In Vitro Activity of Pimecrolimus and Related Compounds

| Parameter | Target/Process | Organism/Cell Type | Value | Reference(s) |

|---|---|---|---|---|

| Binding Affinity (Ki) | FKBP-12 | Human | ~1.7 nM (for Tacrolimus) | [11] |

| Binding Affinity (Kd) | FKBP-12 | Human | 0.4 nM (for Tacrolimus) | [11][12] |

| Cytokine Inhibition | IL-2, IFN-γ (Th1) | Human T-Cells | Nanomolar concentrations | [5][8] |

| Cytokine Inhibition | IL-4, IL-10 (Th2) | Human T-Cells | Nanomolar concentrations | [5] |

| Mast Cell Inhibition | Release of inflammatory mediators | In Vitro | Effective Inhibition |[3][5] |

Pharmacokinetics

The pharmacokinetic profile of pimecrolimus is characterized by its low systemic absorption when applied topically, which is a key feature of its safety profile.

Table 2: Pharmacokinetic Properties of Pimecrolimus (1% Cream)

| Parameter | Population | Key Findings | Reference(s) |

|---|---|---|---|

| Systemic Absorption | Adults with AD (13-62% BSA) | Minimal; 91% of blood samples <0.5 ng/mL. | [6] |

| Max Concentration (Cmax) | Adults with AD | Highest observed Cmax was 1.4 ng/mL. | [6] |

| Systemic Absorption | Pediatric patients with AD | Detectable but very low concentrations (<2.0 ng/mL). | [6] |

| Accumulation | Adults and Children | No evidence of drug accumulation with repeated topical application. | [1] |

| Protein Binding | In Vitro | 74% - 87% (bound to plasma proteins) |[5] |

Clinical Efficacy in Atopic Dermatitis

The clinical development program for pimecrolimus has demonstrated its efficacy and safety in both short-term treatment of active lesions and long-term management to prevent disease flares in pediatric and adult patients.[8] Efficacy is typically measured using the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).[1][13]

Table 3: Summary of Key Clinical Efficacy Data for Pimecrolimus 1% Cream

| Study Population | Duration | Primary Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Infants (mild to moderate AD) | 3 Weeks | IGA score of 0/1 (clear/almost clear) | 53% of pimecrolimus group vs. vehicle (data not shown). | [1] |

| Infants (mild to moderate AD) | 3 Weeks | Median TBSA affected | Decrease from 16% at baseline to 4%. | [1] |

| Children (mild to moderate AD) | 6 Weeks | IGA score of 0/1 | 35% of pimecrolimus group vs. 18% of vehicle group. | [13] |

| Infants | 5 Years | IGA score of 0/1 | 89% of pimecrolimus group achieved clear/almost clear status. | [1] |

| Adults and Children (Open-label) | 1 Year | Improvement in IGA | Significant improvements noted by Day 8. |[13] |

Experimental Protocols

Calcineurin Phosphatase Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of pimecrolimus on calcineurin activity by quantifying the release of free phosphate from a specific substrate.

Objective: To determine the IC50 value of the pimecrolimus-FKBP-12 complex against human recombinant calcineurin.

Materials:

-

Human recombinant calcineurin, calmodulin, and FKBP-12

-

Pimecrolimus

-

RII Phosphopeptide Substrate

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Malachite Green Reagent

-

Phosphate Standard

-

96-well microtiter plate and plate reader (A620nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of pimecrolimus. Pre-incubate each pimecrolimus dilution with a constant concentration of FKBP-12 to allow complex formation.

-

Reaction Setup: In a 96-well plate, add assay buffer, calmodulin, and the pre-incubated pimecrolimus-FKBP-12 complex to appropriate wells. Include wells for positive control (no inhibitor) and negative control (no calcineurin).

-

Enzyme Addition: Add human recombinant calcineurin to all wells except the negative control.

-

Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate dephosphorylation.

-

Terminate Reaction: Stop the reaction by adding the Malachite Green Reagent. This reagent will complex with the free phosphate released during the reaction, leading to a color change.

-

Quantification: Measure the absorbance at ~620 nm using a microplate reader.

-

Data Analysis: Generate a phosphate standard curve. Calculate the amount of phosphate released in each well. Plot the percentage of calcineurin inhibition versus the log concentration of the pimecrolimus-FKBP-12 complex and determine the IC50 value using non-linear regression.

Cytokine Release Assay from Human PBMCs

This protocol outlines a method to assess the effect of pimecrolimus on the production of inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

Objective: To measure the dose-dependent inhibition of cytokine (e.g., IL-2, IL-4, IFN-γ) release from stimulated human PBMCs by pimecrolimus.

Materials:

-

Human PBMCs isolated from whole blood via Ficoll gradient

-

Cell Culture Medium (e.g., RPMI 1640 + 10% FBS)

-

Pimecrolimus

-

Stimulant (e.g., Phytohaemagglutinin [PHA] or anti-CD3/anti-CD28 antibodies)

-

ELISA or Multiplex Assay Kit for target cytokines

-

96-well cell culture plate, CO₂ incubator

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using a Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in culture medium.

-

Cell Plating: Plate the PBMCs in a 96-well culture plate at a predetermined optimal density (e.g., 2 x 10⁵ cells/well).

-

Compound Addition: Add serial dilutions of pimecrolimus to the appropriate wells. Include vehicle control wells.

-

Stimulation: Add the T-cell stimulant (e.g., PHA) to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate in a humidified CO₂ incubator at 37°C for a specified period (e.g., 24-48 hours) to allow for cell stimulation and cytokine secretion.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a validated ELISA or multiplex immunoassay, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each pimecrolimus concentration relative to the stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

In Vitro Skin Permeation and Release Testing (IVPT/IVRT)

IVRT and IVPT are crucial assays for characterizing topical formulations. IVRT assesses drug release from the formulation, while IVPT measures permeation through the skin barrier.

Objective: To evaluate the release rate of pimecrolimus from its cream formulation (IVRT) and its permeation profile through ex vivo human skin (IVPT).

Materials:

-

Vertical Diffusion Cells (e.g., Franz Cells)

-

IVRT: Inert synthetic membrane (e.g., polysulfone)

-

IVPT: Dermatomed ex vivo human skin

-

Receptor Fluid (e.g., PBS with a solubility enhancer) maintained at 32°C

-

Pimecrolimus 1% Cream

-

Validated analytical method (e.g., HPLC) to quantify pimecrolimus

Procedure:

-

Apparatus Setup: Assemble the vertical diffusion cells, maintaining the receptor fluid at 32°C with constant stirring.

-

Membrane Mounting:

-

For IVRT: Mount the synthetic membrane between the donor and receptor chambers.

-

For IVPT: Mount the section of dermatomed human skin, ensuring the stratum corneum faces the donor chamber.

-

-

Equilibration: Allow the mounted membranes to equilibrate with the receptor fluid.

-

Dose Application: Apply a precise, finite dose of the pimecrolimus cream (e.g., 5-15 mg/cm²) evenly onto the surface of the membrane in the donor chamber.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

-

Sample Analysis: Quantify the concentration of pimecrolimus in each collected sample using a validated HPLC method.

-

Data Analysis:

-

For IVRT: Plot the cumulative amount of pimecrolimus released per unit area against the square root of time. The slope of the linear portion of this plot represents the release rate.

-

For IVPT: Plot the cumulative amount of pimecrolimus permeated per unit area against time. The slope of the steady-state portion of the curve represents the maximum flux (Jmax).

-

References

- 1. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]

- 3. Pimecrolimus in dermatology: atopic dermatitis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EudraCT Number 2021-000725-28 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

The Effect of Pimecrolimus on Inflammatory Cytokine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimecrolimus, an ascomycin macrolactam derivative, is a topical calcineurin inhibitor developed for the treatment of inflammatory skin diseases, most notably atopic dermatitis. Its therapeutic efficacy is rooted in its potent and selective immunomodulatory activity, primarily targeting T-cell and mast cell activation. Pimecrolimus effectively suppresses the synthesis and release of a broad spectrum of inflammatory cytokines from both T-helper 1 (Th1) and T-helper 2 (Th2) cell lineages. This guide provides an in-depth analysis of the molecular mechanism of pimecrolimus, its quantitative impact on cytokine production, and detailed protocols for assessing its activity in experimental settings.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

The primary mechanism of action for pimecrolimus is the targeted disruption of the calcineurin-dependent T-cell activation pathway.[1] In its resting state, the nuclear factor of activated T-cells (NFAT), a key transcription factor for cytokine genes, is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[2] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus, where it initiates the transcription of early inflammatory cytokine genes.[3][4]

Pimecrolimus disrupts this cascade by first binding with high affinity to the intracellular immunophilin macrophilin-12 (also known as FKBP-12).[3][5] The resulting pimecrolimus-FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin.[4][5] This action prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and ultimately inhibiting the transcription of genes for inflammatory cytokines.[5] This leads to a potent, broad-spectrum suppression of T-cell mediated inflammation.

References

- 1. Down-regulating effects of IL-4 and IL-10 on the IFN-gamma response in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different in vitro proliferation and cytokine-production inhibition of memory T-cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.medpath.com [cdn.medpath.com]

Methodological & Application

Pimecrolimus Hydrate: In Vitro Assays for T-Cell Proliferation

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimecrolimus is a topical calcineurin inhibitor (TCI) and an immunomodulating agent derived from ascomycin.[1] It is primarily used for the treatment of atopic dermatitis (eczema).[2][3][4] The therapeutic effect of Pimecrolimus stems from its ability to block T-cell activation and proliferation, which are key events in the inflammatory cascade of atopic dermatitis.[3][4] By inhibiting T-cells, Pimecrolimus effectively reduces the production and release of inflammatory cytokines.[4][5]

These application notes provide a detailed overview of the mechanism of action of Pimecrolimus and standardized in vitro protocols to assess its impact on T-cell proliferation.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This engagement triggers a signaling cascade leading to an increase in intracellular calcium levels.[2] Calcium binds to calmodulin, which in turn activates calcineurin, a calcium-dependent protein phosphatase.[2]

Pimecrolimus exerts its effect by first binding with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[3][4][5] The resulting Pimecrolimus-FKBP-12 complex then binds to and inhibits calcineurin.[2][3][4] This inhibition is the critical step in its mechanism of action.

Activated calcineurin's primary function in T-cells is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][4] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes for early inflammatory cytokines.[4] These include Th1-type cytokines like Interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and Th2-type cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[3][5]

By inhibiting calcineurin, Pimecrolimus prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking the transcription of these crucial cytokine genes and halting T-cell activation and proliferation.[2][4]

Caption: Pimecrolimus inhibits T-cell activation via the Calcineurin-NFAT pathway.

Quantitative Data on T-Cell Inhibition

The inhibitory effect of Pimecrolimus on T-cell proliferation has been characterized in various studies. The potency can differ based on the activation state of the T-cells (primary vs. secondary response).

| Compound | T-Cell Status | Assay Endpoint | Reported Potency / Concentration | Reference |

| Pimecrolimus | Human T-Cells | Cytokine Synthesis | Inhibition at nanomolar concentrations. | [1][3][5] |

| Pimecrolimus | Primary Stimulation | T-Cell Proliferation | ~8-fold lower potency compared to Tacrolimus. | [6] |

| Pimecrolimus | Secondary Response (Pre-activated T-Cells) | T-Cell Proliferation | Equivalent potency compared to Tacrolimus. | [6] |

| Pimecrolimus | CD4+ T-Cells (co-cultured with hUCB-MSCs) | Th2 Differentiation | Used at 100 ng/mL for inhibitory studies. | [7] |

Experimental Workflow & Protocols

Measuring the inhibitory effect of Pimecrolimus on T-cell proliferation typically involves isolating immune cells, stimulating them in vitro in the presence of varying concentrations of the compound, and quantifying the resulting proliferation.

Caption: General experimental workflow for in vitro T-cell proliferation assays.

Protocol 1: CFSE Dye Dilution Assay via Flow Cytometry

This method measures proliferation by tracking the dilution of a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE), in daughter cells over successive generations.[8][9]

Principle: CFSE is a stable, cell-permeable dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This allows for the visualization of distinct proliferation peaks by flow cytometry.[8]

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 culture medium with 10% Fetal Bovine Serum (FBS)

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

-

This compound stock solution (in DMSO)

-

Plate-bound anti-human CD3 antibody and soluble anti-human CD28 antibody[8][10]

-

Phosphate-Buffered Saline (PBS)

-

96-well U-bottom culture plates

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

CFSE Labeling:

-

Wash isolated PBMCs with PBS and resuspend at 1x10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM (optimize for your cell type) and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete culture medium (RPMI + 10% FBS) and incubate on ice for 5 minutes.

-

Wash the cells 2-3 times with complete medium to remove excess dye.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled PBMCs in complete medium at 1-2x10⁶ cells/mL.

-

Add 100 µL of cell suspension to wells of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells.[11]

-

Include unstimulated (no antibodies) and stimulated (no Pimecrolimus) controls.

-

-

Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[8]

-

Flow Cytometry Analysis:

-

Harvest cells from the wells.

-

Stain with antibodies for cell surface markers (e.g., CD4, CD8) if desired.

-

Acquire data on a flow cytometer, using the FITC or equivalent channel to detect CFSE fluorescence.

-

Data Analysis: Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks with successively lower fluorescence. Calculate the percentage of divided cells and the proliferation index for each condition. Plot the percentage of inhibition against Pimecrolimus concentration to determine the IC₅₀ value.

Protocol 2: ATP-Based Luminescent Viability Assay

This method uses the quantity of ATP, an indicator of metabolically active cells, as a proxy for cell proliferation.[10]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that lyses cells and generates a luminescent signal proportional to the amount of ATP present.[10] An increase in ATP corresponds to an increase in the number of viable, proliferating cells.

Materials and Reagents:

-

Human PBMCs

-

RPMI-1640 with 10% FBS

-

This compound stock solution (in DMSO)

-

T-cell stimuli (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))[10]

-

96-well solid white culture plates (for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

-

Luminometer plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs as described in Protocol 1.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete medium and plate 100 µL per well in a 96-well white plate at a density of 1-2x10⁵ cells/well.

-

Add 50 µL of serially diluted this compound to the appropriate wells. Include a vehicle control.

-

Add 50 µL of T-cell stimuli (e.g., PHA at 5 µg/mL or anti-CD3/CD28 antibodies).

-

Include appropriate unstimulated and stimulated controls.

-

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture volume, e.g., 200 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis: Subtract the average background luminescence (from wells with medium only) from all readings. Calculate the percentage of proliferation inhibition for each Pimecrolimus concentration relative to the stimulated control. Plot the results to determine the IC₅₀ value.

Conclusion

This compound is a potent inhibitor of T-cell activation and proliferation, acting through the specific inhibition of the calcineurin-NFAT signaling pathway. The protocols described here provide robust and reliable methods for quantifying the immunomodulatory effects of Pimecrolimus and similar compounds in vitro. The choice of assay depends on the specific experimental question and available equipment, with CFSE dye dilution offering detailed generational analysis and ATP-based assays providing a high-throughput measure of cell viability and proliferation.

References

- 1. Pimecrolimus Enhances TLR2/6-Induced Expression of Antimicrobial Peptides in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Pimecrolimus Testing in Animal Models of Allergic Contact Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction